molecular formula C11H8N2O2 B1360806 Methyl 4-cyano-1H-indole-6-carboxylate CAS No. 885518-38-7

Methyl 4-cyano-1H-indole-6-carboxylate

Cat. No. B1360806
CAS RN: 885518-38-7
M. Wt: 200.19 g/mol
InChI Key: AEYKJQBQENXMBM-UHFFFAOYSA-N
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Description

“Methyl indole-6-carboxylate” is a compound with the empirical formula C10H9NO2 . It is a heterocyclic compound and is part of the indole family . Indole compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyano-1H-indole-6-carboxylate” were not found, indole derivatives are often synthesized for screening different pharmacological activities .


Molecular Structure Analysis

The molecular weight of “Methyl indole-6-carboxylate” is 175.18 . The SMILES string representation of the molecule is COC(=O)c1ccc2cc[nH]c2c1 .


Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

“Methyl indole-6-carboxylate” is a solid with a melting point of 76-80 °C (lit.) .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including Methyl 4-cyano-1H-indole-6-carboxylate, have been studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to natural indoles found in the human body allows it to interact with biological targets that are relevant in oncology .

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. Methyl 4-cyano-1H-indole-6-carboxylate can be used as a precursor for synthesizing compounds with potential antibacterial and antifungal effects, which is crucial in the fight against drug-resistant strains of pathogens .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological target. For example, some indole derivatives have been reported as antiviral agents .

Safety and Hazards

“Methyl indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are often synthesized for screening different pharmacological activities .

properties

IUPAC Name

methyl 4-cyano-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKJQBQENXMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646127
Record name Methyl 4-cyano-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-38-7
Record name Methyl 4-cyano-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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